Lauroyl-L-carnitine-d3 (chloride)

Description

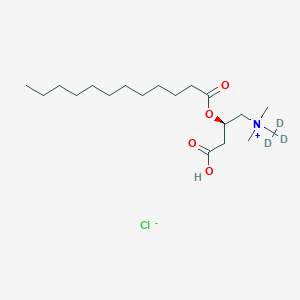

Lauroyl-L-carnitine-d3 (chloride) is a deuterium-labeled derivative of Lauroyl-L-carnitine chloride, a long-chain acylcarnitine involved in fatty acid metabolism. It serves as an internal standard in mass spectrometry (MS)-based quantification due to its isotopic labeling, which creates a distinct mass shift for accurate detection .

Properties

IUPAC Name |

[(2R)-3-carboxy-2-dodecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1/i2D3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBBUDRTWRVCFN-NZDFJUHXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCC.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lauroyl-L-carnitine-d3 (chloride) is synthesized by incorporating deuterium into Lauroyl-L-carnitine chloride. The process involves the substitution of hydrogen atoms with deuterium atoms in the molecular structure. This deuteration process is typically carried out using deuterated reagents under controlled conditions to ensure the stability and purity of the final product .

Industrial Production Methods

The industrial production of Lauroyl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. The final product is then purified and tested for its isotopic purity and stability .

Chemical Reactions Analysis

Types of Reactions

Lauroyl-L-carnitine-d3 (chloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The deuterium atoms in the compound can be substituted with other atoms or groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of Lauroyl-L-carnitine-d3 (chloride), as well as substituted compounds where deuterium atoms are replaced with other functional groups .

Scientific Research Applications

Research Applications

Lauroyl-L-carnitine-d3 (chloride) serves multiple purposes in scientific research:

- Metabolic Research :

- Analytical Chemistry :

- Pharmaceutical Development :

Impact on Dairy Cows' Energy Metabolism

A study investigated the effects of L-carnitine supplementation on dairy cows subjected to lipopolysaccharide (LPS) challenges. The findings indicated that L-carnitine improved insulin levels and reduced β-hydroxybutyrate concentrations post-injection, suggesting its role in enhancing energy metabolism during systemic inflammation .

| Parameter | Control Group (CON) | Carnitine Group (CAR) |

|---|---|---|

| Insulin Level (post-injection) | Lower | Higher |

| β-Hydroxybutyrate (BHB) | Higher | Lower |

Role in Cancer Cachexia

Research has shown that L-carnitine administration can mitigate muscle wasting associated with cancer cachexia. In animal models, L-carnitine supplementation resulted in decreased expression of caspase-3, a marker of apoptosis in skeletal muscle, thereby improving physical performance metrics .

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| Muscle Mass | Decreased | Increased |

| Physical Activity Levels | Low | Significantly Improved |

Mechanism of Action

The mechanism of action of Lauroyl-L-carnitine-d3 (chloride) involves its role as an acylcarnitine. It facilitates the transport of fatty acids into the mitochondria for β-oxidation, thereby playing a crucial role in energy metabolism. The deuterium labeling allows for precise tracking and quantitation in metabolic studies .

Comparison with Similar Compounds

Critical Notes

Supplier Variability : Purity and formulation (e.g., hydrochloride vs. chloride salts) differ across vendors, impacting experimental reproducibility .

Structural Impact : Branched-chain acylcarnitines (e.g., Isobutyryl-d3) exhibit distinct metabolic pathways compared to linear-chain analogues .

Biological Activity

Lauroyl-L-carnitine-d3 (chloride) is a deuterated derivative of lauroyl-L-carnitine, primarily recognized for its role in fatty acid transport and metabolism. This compound has garnered attention in various fields, including metabolic research and analytical chemistry, due to its unique isotopic labeling that enhances the precision of mass spectrometry analyses. This article delves into the biological activities of Lauroyl-L-carnitine-d3, highlighting its metabolic roles, interactions with other biomolecules, and relevant case studies.

Lauroyl-L-carnitine-d3 (chloride) has a molecular formula of CHClNO and a molecular weight of 383 g/mol. Its structural characteristics allow it to function effectively as an internal standard in quantification methods such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) .

Fatty Acid Transport: Lauroyl-L-carnitine-d3 plays a critical role in the transport of long-chain fatty acids across mitochondrial membranes. This transport is essential for the oxidation of fatty acids, which is a key process in energy production. The compound facilitates the conversion of long-chain fatty acids into acyl-CoA derivatives, enabling their subsequent oxidation within mitochondria .

Metabolic Regulation: The compound is involved in various metabolic pathways related to lipid metabolism and energy homeostasis. It may interact with several biomolecules, influencing metabolic regulation through pathways that include:

- β-Oxidation: Importing activated long-chain fatty acids into mitochondria for energy production.

- Antioxidant Activity: Protecting mitochondrial function by scavenging free radicals and promoting endogenous antioxidant defenses .

Comparative Analysis

The following table compares Lauroyl-L-carnitine-d3 with other related compounds, highlighting their structural and functional differences:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Lauroyl-L-carnitine | Long-chain fatty ester of L-carnitine | Non-deuterated form; widely used in metabolism studies |

| Acetyl-L-carnitine | Shorter acyl chain (acetate) | More soluble; used primarily for cognitive enhancement |

| Palmitoyl-L-carnitine | Medium-chain fatty ester (palmitate) | Different chain length affects metabolic properties |

| Myristoyl-L-carnitine | Medium-chain fatty ester (myristate) | Similar applications but different metabolic effects |

| Lauroyl-L-carnitine-d3 | Deuterated long-chain fatty ester | Enhanced analytical precision without altering biological function |

Case Studies and Research Findings

- Clinical Utility in Metabolic Disorders: Research has demonstrated that Lauroyl-L-carnitine-d3 can be utilized for the detection of acylcarnitines in patients with various metabolic disorders. A study highlighted the ability to resolve disease-associated isomeric acylcarnitine elevations using advanced mass spectrometric techniques .

- Safety Profile: A comprehensive safety evaluation indicated that Lauroyl-L-carnitine does not exhibit toxicity or carcinogenic activity. In a sub-chronic toxicity test on rats, high doses did not result in adverse health effects .

- Energy Metabolism Studies: Investigations into the effects of L-carnitine on patients undergoing hemodialysis revealed improvements in muscle symptoms associated with dialysis when supplemented with L-carnitine derivatives such as Lauroyl-L-carnitine-d3 .

Q & A

Q. How is Lauroyl-L-carnitine-d3 chloride utilized as an internal standard in metabolic studies?

Methodological Answer: Lauroyl-L-carnitine-d3 chloride serves as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry (MS)-based assays. Researchers spike a known concentration into biological samples (e.g., plasma, urine) to correct for matrix effects and ion suppression during quantification. By comparing the analyte-to-internal standard peak area ratio, precise quantification of endogenous lauroyl-L-carnitine is achieved .

Q. What analytical techniques are validated for quantifying Lauroyl-L-carnitine-d3 chloride in complex matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. Deuterated analogs (e.g., Lauroyl-L-carnitine-d3) are chromatographically resolved using C18 reverse-phase columns with mobile phases like 0.1% formic acid in water/acetonitrile. Validation parameters include linearity (1–1000 ng/mL), intra-day precision (<15% CV), and recovery (>80%) .

Q. How does the deuterium labeling in Lauroyl-L-carnitine-d3 chloride enhance analytical specificity?

Methodological Answer: The three deuterium atoms increase the molecular mass by 3 Da, enabling distinct separation from the unlabeled analyte in high-resolution MS. This minimizes isotopic overlap and improves signal-to-noise ratios, particularly in lipid-rich matrices where isobaric interferences are common .

Advanced Research Questions

Q. What experimental design considerations are critical for longitudinal studies involving Lauroyl-L-carnitine-d3 chloride in metabolic flux analysis?

Methodological Answer:

- Stability Testing : Assess deuterium exchange under physiological conditions (e.g., pH 7.4, 37°C) to ensure isotopic integrity over time.

- Dose Optimization : Use kinetic studies to determine the optimal internal standard concentration that matches endogenous metabolite levels without saturating detectors.

- Batch Correction : Include quality controls (QCs) in each analytical batch to monitor drift in instrument sensitivity .

Q. How can researchers resolve discrepancies in Lauroyl-L-carnitine-d3 chloride quantification across different MS platforms?

Methodological Answer: Cross-platform harmonization requires:

- Ion Source Calibration : Standardize ionization parameters (e.g., ESI voltage, desolvation temperature) to minimize platform-dependent variability.

- Reference Materials : Use certified standards (e.g., CAS 2687960-76-3) with documented purity (>99%) and isotopic enrichment (>98% d3) .

- Data Normalization : Apply batch-effect correction algorithms (e.g., Combat, SVA) to harmonize inter-laboratory data .

Q. What strategies mitigate matrix effects during Lauroyl-L-carnitine-d3 chloride analysis in lipidomics workflows?

Methodological Answer:

- Isotopic Dilution : Pre-spike deuterated internal standards prior to lipid extraction to account for losses during sample preparation.

- Matrix-Matched Calibration : Prepare calibration curves in analyte-free biological matrix (e.g., charcoal-stripped plasma) to mimic sample composition.

- Post-Column Infusion : Monitor ion suppression zones chromatographically to optimize MS acquisition windows .

Q. How can researchers validate the absence of unlabeled Lauroyl-L-carnitine in deuterated standards?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.